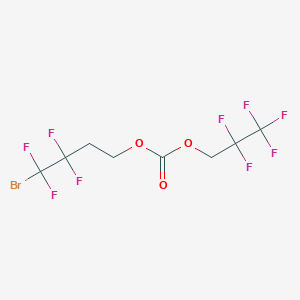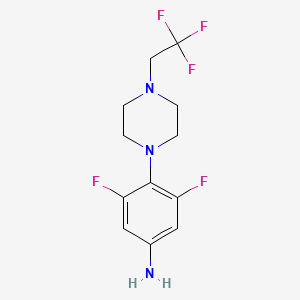
3,5-Difluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline is a fluorinated aromatic amine compound It is characterized by the presence of both difluoro and trifluoroethyl groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline typically involves multiple steps, including the introduction of fluorine atoms and the formation of the piperazine ring. One common method involves the nucleophilic substitution of a fluorinated aromatic precursor with a piperazine derivative. The reaction conditions often require the use of polar aprotic solvents and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalytic hydrogenation and Bamberger rearrangement can also be employed to streamline the synthesis process and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3,5-Difluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe or labeling agent due to its unique fluorine content.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: A fluorinated polymer with similar fluorine content.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Another fluorinated aromatic amine with different substituents.
DFHBI-1T: A fluorophore with a similar trifluoroethyl group.
Uniqueness
3,5-Difluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline is unique due to its specific combination of difluoro and trifluoroethyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Propiedades
Fórmula molecular |
C12H14F5N3 |
|---|---|
Peso molecular |
295.25 g/mol |
Nombre IUPAC |
3,5-difluoro-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C12H14F5N3/c13-9-5-8(18)6-10(14)11(9)20-3-1-19(2-4-20)7-12(15,16)17/h5-6H,1-4,7,18H2 |
Clave InChI |
HDXLENJCONLSBU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC(F)(F)F)C2=C(C=C(C=C2F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


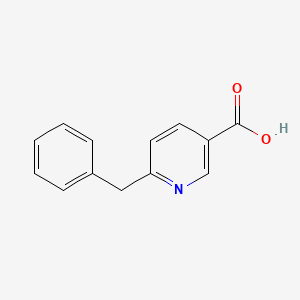
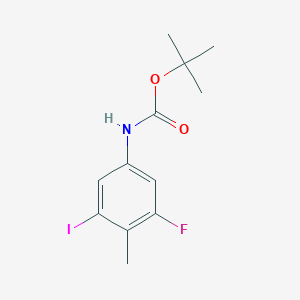

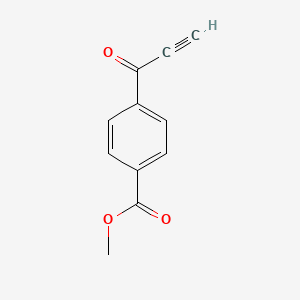
![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)

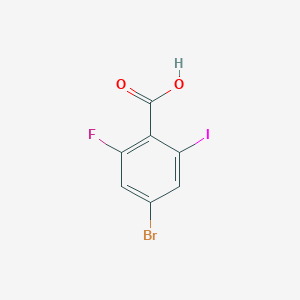

![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
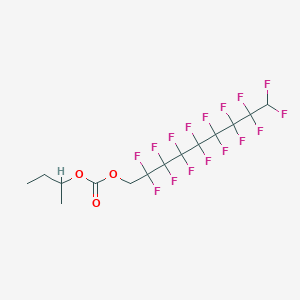
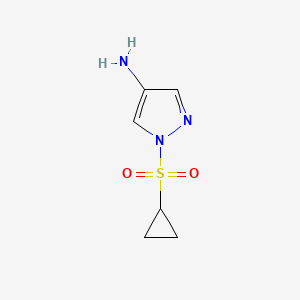
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)

